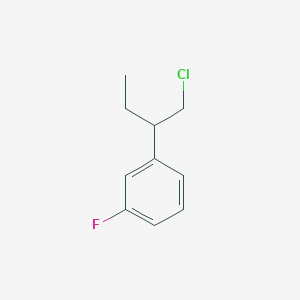

1-(1-Chlorobutan-2-yl)-3-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClF |

|---|---|

Molecular Weight |

186.65 g/mol |

IUPAC Name |

1-(1-chlorobutan-2-yl)-3-fluorobenzene |

InChI |

InChI=1S/C10H12ClF/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3 |

InChI Key |

GBYNVWHEILCLMP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Chlorobutan 2 Yl 3 Fluorobenzene

Retrosynthetic Analysis of the 1-(1-Chlorobutan-2-yl)-3-fluorobenzene Scaffold

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process involves strategically breaking bonds to identify key synthons and their corresponding synthetic equivalents.

Disconnection Strategies Involving Carbon-Carbon and Carbon-Halogen Bonds

The primary disconnection points in the target molecule are the carbon-carbon bond connecting the sec-butyl chain to the fluorinated benzene (B151609) ring and the carbon-halogen bond of the chlorobutane side chain.

Carbon-Carbon Bond Disconnection: A logical C-C bond cleavage is between the aromatic ring and the butane (B89635) chain. This is a common strategy in the synthesis of alkylated aromatic compounds and can be approached via reactions like Friedel-Crafts alkylation or acylation followed by reduction. This disconnection simplifies the molecule into two main fragments: a 3-fluorophenyl synthon and a 1-chlorobutan-2-yl synthon.

Carbon-Halogen Bond Disconnection: The C-Cl bond can be disconnected to reveal a precursor alcohol. This suggests that the chlorine atom can be introduced in a later step of the synthesis, for instance, through the reaction of a corresponding secondary alcohol with a chlorinating agent. This approach is often advantageous as alcohols are common and stable functional groups.

Strategic bond disconnections are crucial for simplifying complex molecular structures into manageable synthetic precursors. In polycyclic systems, a branch-point disconnection can be particularly effective in simplifying the synthetic challenge.

Identification of Key Synthons and Precursors

Based on the disconnection strategies, the key synthons and their corresponding commercially available or readily synthesized precursors can be identified.

| Synthon | Corresponding Precursor (Synthetic Equivalent) |

| 3-Fluorophenyl cation | 3-Fluoroanisole, 3-Fluorobromobenzene, or Fluorobenzene (B45895) |

| 1-Chlorobutan-2-yl cation | 2-Butanol, 1-Butene, or 2-Chlorobutane (B165301) |

| 3-Fluorophenyl anion | 3-Fluorophenyl magnesium bromide (Grignard reagent) |

| Butan-2-one | Butan-2-one |

A plausible retrosynthetic pathway would involve the Friedel-Crafts acylation of fluorobenzene with butanoyl chloride to form 1-(3-fluorophenyl)butan-1-one. Subsequent reduction of the ketone would yield 1-(3-fluorophenyl)butan-1-ol, which could then be chlorinated to afford the target molecule. Alternatively, a Grignard reaction between 3-fluorobenzaldehyde (B1666160) and an ethylmagnesium halide, followed by dehydration, hydrogenation, and chlorination, presents another viable route.

Strategies for Constructing the 3-Fluorobenzene Moiety

Direct Fluorination Methods in Aromatic Systems

Direct C-H fluorination of aromatic compounds offers a direct route to fluoroarenes. rsc.org While molecular fluorine (F₂) is highly reactive and often leads to poor selectivity, modern electrophilic fluorinating agents provide milder and more controlled alternatives. jove.com

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. brynmawr.eduwikipedia.orgnumberanalytics.com These reagents act as a source of an electrophilic fluorine atom that can substitute a hydrogen atom on the aromatic ring. wikipedia.orgnumberanalytics.com The regioselectivity of these reactions can often be controlled by the directing effects of existing substituents on the aromatic ring or through the use of catalysts. For instance, palladium catalysts have been used for the regioselective C-H bond fluorination of aromatic compounds with NFSI. rsc.org

| Reagent | Characteristics | Typical Applications |

| N-Fluorobenzenesulfonimide (NFSI) | Mild, crystalline solid, easy to handle | Fluorination of a variety of aromatic and heteroaromatic compounds |

| Selectfluor® | Cationic reagent, highly effective | Electrophilic fluorination of arenes and other nucleophiles |

| Molecular Fluorine (F₂) | Highly reactive gas, difficult to control | Generally less used for selective monofluorination due to over-reaction |

Nucleophilic Aromatic Substitution (SNAr) Routes to Fluoroarenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom, particularly on electron-deficient aromatic rings. libretexts.orgmasterorganicchemistry.com In this reaction, a leaving group on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.gov

The reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. core.ac.uk The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge in the intermediate and facilitating the reaction. libretexts.orgmasterorganicchemistry.com While traditional SNAr reactions often require harsh conditions, recent advances have enabled these transformations under milder conditions, sometimes utilizing organic photoredox catalysis to activate even unactivated fluoroarenes. nih.gov The Halex process is an industrial application of SNAr for producing aryl fluorides from aryl chlorides. acsgcipr.org

Cross-Coupling Approaches for Fluorobenzene Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as versatile methods for the formation of carbon-fluorine bonds. One notable example is the Buchwald-Hartwig amination, which can be adapted for C-F bond formation. wikipedia.orglibretexts.org These reactions typically involve the coupling of an aryl halide or triflate with a fluoride source in the presence of a palladium catalyst and a suitable ligand. nih.govharvard.eduacs.org

Significant progress has been made in developing catalyst systems that are effective for the fluorination of a wide range of aryl electrophiles, including those that are electron-rich or contain heteroatoms. acs.org Nickel-catalyzed cross-coupling reactions of aryl fluorides with organoboron reagents have also been developed, providing another avenue for the synthesis of functionalized fluorobenzene derivatives. researchgate.netbeilstein-journals.orgnih.gov

| Coupling Reaction | Catalyst/Reagents | Substrates |

| Palladium-catalyzed Fluorination | Pd catalyst, ligand, fluoride source | Aryl triflates, aryl bromides |

| Buchwald-Hartwig Type Amination (adapted for fluorination) | Pd(OAc)₂, BINAP, Cs₂CO₃ | Aryl perfluorooctanesulfonates |

| Nickel-catalyzed Cross-Coupling | Ni(cod)₂, PCy₃, K₂CO₃ | 2-Fluorobenzofurans, arylboronic acids |

Introduction and Functionalization of the Butane Side Chain

The synthesis of the target compound necessitates the strategic installation of a sec-butyl group onto a 3-fluorophenyl core, followed by a regioselective chlorination at the primary carbon of the side chain. Each of these steps presents unique chemical challenges, particularly concerning isomer control.

Alkylation of Fluorobenzene Derivatives

The initial objective is the synthesis of the precursor, 2-(3-fluorophenyl)butane. This is achieved by forming a C(sp²)-C(sp³) bond between the C2 of a butane unit and the C1 of a 3-fluorophenyl group. Two primary methodologies are considered for this transformation: classical Friedel-Crafts alkylation and modern transition metal-catalyzed cross-coupling reactions.

Friedel-Crafts alkylation is a foundational method for attaching alkyl groups to aromatic rings. wikipedia.org The reaction typically involves treating an aromatic compound with an alkylating agent, such as an alkyl halide or an alkene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.commt.com For the synthesis of 2-(3-fluorophenyl)butane, precursors like 2-chlorobutane or but-2-ene could be employed.

The mechanism proceeds through the formation of an electrophilic carbocation species from the alkylating agent, which then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution. mt.com The use of a secondary precursor like 2-chlorobutane generates a relatively stable sec-butyl carbocation, which minimizes the risk of skeletal rearrangements—a common side reaction in Friedel-Crafts alkylations involving primary alkyl halides. masterorganicchemistry.comyoutube.com

Table 1: Comparison of Precursors for Friedel-Crafts Alkylation

| Precursor | Catalyst | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| 2-Chlorobutane | AlCl₃, FeCl₃ | Readily available | Poor regioselectivity (ortho/para major); polyalkylation risk |

Transition metal-catalyzed cross-coupling reactions offer a more modern and highly regioselective alternative for forming the crucial C-C bond. nih.gov These methods, such as the Suzuki, Hiyama, or Negishi couplings, provide superior control over the product's isomeric structure. organicreactions.orgnih.gov The general strategy involves coupling an organometallic sec-butyl reagent with a 3-substituted fluorobenzene derivative, typically an aryl halide or triflate.

For instance, a palladium-catalyzed Hiyama coupling could involve the reaction of 1-bromo-3-fluorobenzene (B1666201) with a sec-butyl silane (B1218182) derivative in the presence of a fluoride activator. nih.gov Similarly, a Negishi coupling could utilize a sec-butylzinc halide. The key advantage of these methods is that the positions of the coupling partners are pre-defined, ensuring the formation of the desired 2-(3-fluorophenyl)butane isomer exclusively.

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions like β-hydride elimination from the secondary alkyl partner. cuny.edu Recent advancements have led to the development of robust catalyst systems that are effective for coupling C(sp³)-hybridized nucleophiles with aryl chlorides, which are often less reactive than the corresponding bromides or iodides. cuny.edu

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Aryl Partner | Alkyl Partner | Catalyst/Ligand System | Key Feature |

|---|---|---|---|---|

| Suzuki Coupling | 1-Bromo-3-fluorobenzene | sec-Butylboronic acid | Pd(PPh₃)₄ / Base | Tolerates a wide range of functional groups |

| Hiyama Coupling | 1-Iodo-3-fluorobenzene | sec-Butyltrimethoxysilane | Pd(OAc)₂ / Fluoride source | Utilizes stable and accessible organosilicon reagents nih.gov |

Regioselective Chlorination at the Butane Chain

Once the 2-(3-fluorophenyl)butane precursor is synthesized, the next critical step is the selective introduction of a chlorine atom at the C1 position of the butane side chain. This is a challenging transformation due to the presence of multiple, more reactive C-H bonds within the molecule.

Free radical chlorination is a classical method for functionalizing alkanes, typically initiated by ultraviolet (UV) light or a radical initiator. savemyexams.comlibretexts.org The reaction proceeds via a chain mechanism involving chlorine radicals (Cl•) that abstract hydrogen atoms from the substrate to form an alkyl radical, which then reacts with Cl₂ to propagate the chain. libretexts.org

The primary challenge of this method is its inherent lack of selectivity. masterorganicchemistry.com The stability of the intermediate alkyl radical dictates the major product, with the order of stability being tertiary > secondary > primary. In 2-(3-fluorophenyl)butane, the C-H bond at the C2 position is both secondary and benzylic, making it the most susceptible to hydrogen abstraction due to the high stability of the resulting radical. Abstraction of hydrogens at the secondary C3 position is also favored over the primary C1 and C4 positions.

Therefore, standard free radical chlorination of 2-(3-fluorophenyl)butane would be expected to yield a mixture of products, with 2-chloro-2-(3-fluorophenyl)butane and 3-chloro-2-(3-fluorophenyl)butane being the major isomers. The desired 1-chloro-2-(3-fluorophenyl)butane would likely be formed as only a minor product. Studies on the analogous chlorination of 2-phenylbutane confirm the high reactivity at the benzylic position. rsc.org

Table 3: Estimated Relative Reactivity of C-H Bonds in 2-(3-Fluorophenyl)butane Towards Free Radical Chlorination

| Position on Butane Chain | C-H Bond Type | Relative Rate of Abstraction (Approx.) | Expected Major Product from Abstraction |

|---|---|---|---|

| C1 | Primary | 1 | 1-Chloro-2-(3-fluorophenyl)butane |

| C2 | Secondary, Benzylic | >5 | 2-Chloro-2-(3-fluorophenyl)butane |

| C3 | Secondary | ~4 | 3-Chloro-2-(3-fluorophenyl)butane |

Note: Relative rates are estimates based on general principles of radical stability.

To overcome the poor regioselectivity of free radical processes, modern synthetic chemistry has turned to directed C-H functionalization. d-nb.info This strategy utilizes a directing group, covalently attached to the aromatic ring, which positions a transition metal catalyst in close proximity to a specific C-H bond on the alkyl side chain, enabling its selective activation and functionalization. nih.govnih.gov

Achieving chlorination at the terminal C1 methyl group of the sec-butyl chain is a significant challenge, as it represents a distal, unactivated primary C-H bond. Most C-H activation strategies favor the functionalization of more accessible C-H bonds, such as those at the benzylic (C2) position.

A hypothetical approach would involve the temporary installation of a directing group onto the fluorobenzene ring (e.g., at the C2 or C6 position). This group would need to possess a coordinating atom capable of binding to a palladium, rhodium, or iridium catalyst. With the appropriate length and geometry, the directing group could orient the catalyst over the end of the alkyl chain, facilitating the cleavage of a C1-H bond and subsequent chlorination. While conceptually powerful, developing a catalytic system with the required reach and selectivity for a distal primary C-H bond in the presence of a highly activated benzylic site remains a formidable synthetic challenge at the forefront of chemical research.

Halogenation of Unsaturated Butane Precursors

The direct halogenation of an unsaturated butane chain attached to a 3-fluorophenyl ring presents a potential, though challenging, route to this compound. This approach involves the addition of hydrogen chloride (HCl) across a carbon-carbon double bond in a suitable precursor molecule. The primary challenge in this method is controlling the regioselectivity of the addition.

A plausible precursor for this reaction is 1-(3-fluorophenyl)but-1-ene. The addition of HCl to this unsymmetrical alkene is governed by Markovnikov's rule, which predicts that the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms, while the chlorine atom will add to the more substituted carbon. chemistrysteps.comleah4sci.com In this case, the more substituted carbon is the benzylic position (C1), which would form a stabilized benzylic carbocation intermediate. leah4sci.com This would lead to the formation of the undesired regioisomer, 1-(2-chlorobutan-2-yl)-3-fluorobenzene, rather than the target compound.

To obtain the desired 1-chloro isomer, an anti-Markovnikov addition would be required. Anti-Markovnikov hydrohalogenation is typically achieved for the addition of HBr in the presence of peroxides, which proceeds via a free-radical mechanism. youtube.comyoutube.com This method is generally not effective for HCl. Therefore, direct hydrochlorination of an unsaturated precursor like 1-(3-fluorophenyl)but-1-ene is not a viable method for the synthesis of this compound due to unfavorable regioselectivity.

Sequential Introduction of Halogens (Chlorine and Fluorine)

A more practical synthetic approach involves a multi-step sequence that begins with an already fluorinated aromatic core. This strategy allows for the controlled construction of the chlorobutane side chain. A logical starting material is a commercially available compound such as 3-fluorobenzaldehyde or 3-fluoroacetophenone.

A hypothetical pathway could begin with 3-fluoroacetophenone. This ketone could undergo a Wittig reaction with an appropriate phosphorane (e.g., derived from ethyltriphenylphosphonium bromide) to generate an unsaturated precursor, such as 2-(3-fluorophenyl)but-2-ene. As discussed previously, direct hydrochlorination of this alkene would likely yield a mixture of products and not selectively form the desired isomer.

A more controllable sequence would involve converting the unsaturated precursor to an intermediate that allows for the unambiguous placement of the chlorine atom. For instance, the alkene could undergo hydroboration-oxidation. This two-step reaction sequence achieves an anti-Markovnikov hydration of the double bond, which would place a hydroxyl group at the terminal position of the side chain. The resulting alcohol could then be converted to the desired chloride. For example, starting from 1-(3-fluorophenyl)but-1-ene, hydroboration-oxidation would yield 1-(3-fluorophenyl)butan-1-ol. Subsequent chlorination of this primary alcohol would place the chlorine at C1. However, this sequence does not generate the required substitution pattern of the target molecule.

A more viable pathway involves building the carbon skeleton first and then introducing the necessary functional groups.

Friedel-Crafts Acylation: Starting with fluorobenzene, acylation with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 1-(3-fluorophenyl)butan-1-one.

Reduction: The resulting ketone can be reduced to the corresponding secondary alcohol, 1-(3-fluorophenyl)butan-1-ol, using a reducing agent like sodium borohydride.

Chlorination: The secondary alcohol can then be converted to a chloride. This multi-step process offers better control over the final structure, although it does not address stereoselectivity.

Stereoselective Synthesis of this compound

The target molecule possesses two adjacent stereocenters (at C1 and C2 of the butane chain), meaning it can exist as four distinct stereoisomers. Stereoselective synthesis is therefore crucial for producing a single, desired isomer. This typically involves establishing one stereocenter with high fidelity and then using this to direct the formation of the second.

Asymmetric Construction of the Butan-2-yl Stereocenter

The key to the stereoselective synthesis is the asymmetric formation of the chiral center at the C2 position of the butane chain. This can be achieved through several powerful techniques in modern organic synthesis, including the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries in Alkylation Reactions

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This method is highly reliable for the asymmetric alkylation of carboxylic acid derivatives. nih.govresearchgate.net

A plausible route to an enantiomerically enriched precursor of the target molecule begins with 3-fluorophenylacetic acid.

Auxiliary Attachment: The acid is first coupled to a chiral auxiliary, such as (1S,2S)-pseudoephenamine, to form a chiral amide. nih.govharvard.edu

Diastereoselective Alkylation: The α-proton of the amide is removed using a strong, non-nucleophilic base (e.g., a lithium amide) to form a chiral enolate. The structure of the chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile to attack from the opposite face. Subsequent reaction with an ethylating agent, such as ethyl iodide, proceeds with high diastereoselectivity to install the ethyl group, thereby creating the desired stereocenter at C2. nih.gov

Auxiliary Removal: The chiral auxiliary is then cleaved from the alkylated product. Depending on the cleavage conditions, various functional groups can be obtained. For example, hydrolysis yields the enantiomerically enriched carboxylic acid, while reduction with a suitable agent can directly yield the chiral primary alcohol or aldehyde. harvard.edu This provides a versatile entry point to the desired chiral butan-2-yl side chain.

The diastereoselectivity of such alkylation reactions is often excellent, as shown in the table below for analogous systems.

| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| Pseudoephenamine Propionamide | Benzyl Bromide | >98:2 | 95 |

| Pseudoephenamine Propionamide | Allyl Iodide | >98:2 | 99 |

| Pseudoephenamine Phenylacetamide | Ethyl Iodide | >99:1 | 88 |

Data is representative of typical results for alkylations using pseudoephenamine auxiliaries and is adapted from established literature findings for similar substrates. nih.gov

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis is a powerful alternative where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. wikipedia.org For constructing the butan-2-yl stereocenter, the asymmetric hydrogenation of a prochiral ketone is a highly effective strategy.

The key precursor for this route is 1-(3-fluorophenyl)butan-2-one. This ketone can be hydrogenated using a chiral transition metal catalyst, such as a Ruthenium-BINAP complex, in a process known as the Noyori asymmetric hydrogenation. harvard.edu This reaction adds hydrogen across the carbonyl group with high facial selectivity, producing the chiral secondary alcohol, 1-(3-fluorophenyl)butan-2-ol, in high enantiomeric excess (e.e.). harvard.edudicp.ac.cn The choice of the enantiomer of the BINAP ligand ((R)- or (S)-BINAP) determines which enantiomer of the alcohol is formed. harvard.edu This chiral alcohol is a key intermediate that can be further elaborated to the final target molecule.

The efficiency of asymmetric hydrogenation for producing chiral alcohols is well-documented.

| Ketone Substrate | Catalyst System | Enantiomeric Excess (e.e.) (%) | Yield (%) |

|---|---|---|---|

| 1-Phenylbutan-2-one | Ru-(R)-BINAP | 98 | 95 |

| 1-(4-Methoxyphenyl)butan-2-one | Ru-(S)-BINAP | 97 | 92 |

| 4-Phenylbutan-2-one | Ru-(R)-BINAP | 99 | >99 |

Data is representative of typical results for Noyori-type asymmetric hydrogenations of aryl ketones. harvard.edudicp.ac.cn

Diastereoselective Control in Side Chain Halogenation

With the C2 stereocenter established, the final step is the introduction of the chlorine atom at the C1 position to create the second stereocenter. The stereochemical outcome of this step must be controlled relative to the existing C2 center to produce a single diastereomer of this compound.

A common strategy involves the stereospecific conversion of a chiral alcohol. Starting with the enantiopure (S)-1-(3-fluorophenyl)butan-2-ol (obtained from the asymmetric hydrogenation described above), the secondary hydroxyl group can be converted into a chlorine atom. The stereochemical outcome of this substitution (retention or inversion) is highly dependent on the reagents and conditions employed.

Inversion of Stereochemistry: Reactions that proceed through an Sₙ2 mechanism typically result in an inversion of configuration at the stereocenter. For example, the Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride) or treatment with thionyl chloride in the absence of a nucleophilic solvent can lead to the inverted chloride. rsc.org This would convert (S)-1-(3-fluorophenyl)butan-2-ol into (R)-1-(2-chlorobutan-1-yl)-3-fluorobenzene (an isomer of the target).

Retention of Stereochemistry: Achieving retention of configuration is often more complex and may require a two-step process, such as conversion of the alcohol to a sulfonate ester (e.g., a tosylate), followed by displacement with a chloride source in a reaction designed to proceed with a double inversion or via a neighboring group participation mechanism. A one-pot method using a titanium(IV) chloride catalyst with thionyl chloride has also been shown to favor retention of configuration in certain cyclic alcohol systems. nih.gov

However, the target molecule has the chlorine at the C1 position, not the C2 position. Therefore, a different precursor is needed. A plausible precursor is the chiral alcohol (S)-2-(3-fluorophenyl)butan-1-ol. This can be prepared via the chiral auxiliary method described in section 2.4.1.1, followed by reduction of the resulting carboxylic acid.

The conversion of the primary hydroxyl group in (S)-2-(3-fluorophenyl)butan-1-ol to a chloride (e.g., using thionyl chloride or an Appel reaction) would yield (S)-1-(1-Chlorobutan-2-yl)-3-fluorobenzene. In this case, the reaction does not occur at a stereocenter, so the configuration at C2 is preserved. The challenge then becomes the diastereoselective creation of the C1 stereocenter if the precursor itself is modified.

A more advanced strategy would involve a substrate-controlled reaction on a precursor where the C1-Cl bond is formed diastereoselectively. For example, diastereoselective chlorination of a chiral enolate derived from (R)- or (S)-1-(3-fluorophenyl)butan-2-one could install the chlorine at the C1 position with stereocontrol influenced by the adjacent C2-substituent. Such methods provide a sophisticated approach to controlling the relative stereochemistry of the two adjacent chiral centers.

Enantiomeric Resolution Techniques for Mixture Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds, particularly for applications in the pharmaceutical and agrochemical industries. wikipedia.orgnumberanalytics.com For a chiral molecule like this compound, which possesses a stereocenter at the second carbon of the butane chain, obtaining enantiomerically pure forms is essential as the biological activity of the two enantiomers can differ significantly. nih.gov This section explores the primary enantiomeric resolution techniques that could be employed to separate the (R)- and (S)-enantiomers of this compound.

Several well-established methods for chiral resolution include chiral chromatography, enzymatic resolution, and diastereomeric crystallization. numberanalytics.com The choice of method often depends on factors such as the scale of the separation, the desired purity of the enantiomers, and the chemical properties of the compound .

Chiral Chromatography

Chromatographic methods are powerful tools for the analytical and preparative separation of enantiomers. numberanalytics.comkhanacademy.org These techniques utilize a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC is a widely used technique for enantiomeric separation. nih.gov For a compound like this compound, various types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a broad range of chiral compounds. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The selection of the mobile phase is crucial for achieving optimal separation. A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The composition of the mobile phase can be adjusted to fine-tune the retention times and improve the resolution between the enantiomers.

Below is a hypothetical data table illustrating the potential separation of the enantiomers of this compound on different chiral HPLC columns.

| Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Chiralcel OD-H | 90:10 | 1.0 | 8.5 | 10.2 | 1.8 |

| Chiralpak AD | 95:5 | 0.8 | 12.1 | 14.5 | 2.1 |

| Chiralpak IC | 85:15 | 1.2 | 7.3 | 8.9 | 1.6 |

Chiral Gas Chromatography (GC). For volatile compounds, chiral gas chromatography is an effective separation technique. gcms.cz Given the structure of this compound, it is likely to be sufficiently volatile for GC analysis. Chiral GC columns typically contain a stationary phase coated with a chiral selector, often a cyclodextrin (B1172386) derivative. gcms.cz The differential interaction of the enantiomers with the chiral stationary phase as they travel through the column results in their separation.

The operating conditions, such as the temperature program and the carrier gas flow rate, are critical parameters that need to be optimized for effective separation. A temperature gradient can be employed to ensure good peak shape and resolution.

The following table provides hypothetical data for the chiral GC separation of the enantiomers of this compound.

| Column | Carrier Gas | Temperature Program | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) |

| Cyclodex-B | Helium | 80°C (2 min), then 5°C/min to 150°C | 15.4 | 15.9 |

| Chiraldex G-TA | Nitrogen | 90°C (1 min), then 10°C/min to 160°C | 12.8 | 13.2 |

Enzymatic Resolution

Enzymatic resolution is a highly selective method that takes advantage of the stereospecificity of enzymes. acs.org In a kinetic resolution process, an enzyme catalyzes a reaction with only one of the enantiomers in a racemic mixture, leaving the other enantiomer unreacted. libretexts.org This results in a mixture of the unreacted enantiomer and the product, which can then be separated by conventional methods like chromatography or extraction.

For a secondary alkyl halide like this compound, a potential enzymatic resolution strategy could involve a dehalogenase enzyme that selectively removes the chlorine atom from one enantiomer. Alternatively, a related precursor, such as the corresponding secondary alcohol, could be resolved using a lipase-catalyzed acylation or hydrolysis. nih.govwikipedia.org For instance, a lipase (B570770) could selectively acylate one enantiomer of the corresponding alcohol, and the resulting ester could be separated from the unreacted alcohol.

A hypothetical enzymatic resolution of a precursor alcohol, 1-(3-fluorophenyl)butan-2-ol, is presented in the table below.

| Enzyme | Acyl Donor | Solvent | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Substrate | Enantiomeric Excess (e.e.) of Product |

| Novozym 435 | Vinyl acetate | Toluene | 24 | 50 | >99% (R-alcohol) | 98% (S-ester) |

| Lipase from Pseudomonas cepacia | Isopropenyl acetate | Hexane | 48 | 48 | 95% (R-alcohol) | 97% (S-ester) |

| Candida antarctica Lipase B (CALB) | Ethyl acetate | Dichloromethane | 36 | 52 | 98% (R-alcohol) | >99% (S-ester) |

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and often scalable method for resolving enantiomers. wikipedia.orgwikipedia.org This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. chemistrysteps.com Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. researchgate.net After separation, the chiral resolving agent is removed to yield the pure enantiomers.

For a neutral compound like this compound, this method would require the introduction of a functional group that can react with a chiral resolving agent. For example, if a precursor carboxylic acid or amine is available, it can be reacted with a chiral amine or acid, respectively, to form diastereomeric salts.

Assuming a suitable acidic or basic functional group is present in a precursor molecule, the following table illustrates the potential use of different chiral resolving agents.

| Precursor | Resolving Agent | Solvent | Diastereomer Isolated | Yield (%) | Diastereomeric Purity (%) |

| Racemic Carboxylic Acid Precursor | (R)-(+)-α-Methylbenzylamine | Ethanol | Salt of (R)-acid and (R)-amine | 45 | 98 |

| Racemic Amine Precursor | (S)-(+)-Mandelic Acid | Methanol | Salt of (S)-amine and (S)-acid | 42 | 99 |

| Racemic Carboxylic Acid Precursor | (-)-Brucine | Acetone | Salt of (S)-acid and (-)-brucine | 40 | 97 |

Reaction Mechanisms and Pathways Involving 1 1 Chlorobutan 2 Yl 3 Fluorobenzene

Reactivity of Carbon-Halogen Bonds in the Compound

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluoroaromatics generally unreactive toward nucleophilic substitution under standard conditions. centre.edusavemyexams.com Conversely, the carbon-chlorine bond in an alkyl halide is weaker and more susceptible to cleavage, serving as a good leaving group in substitution and elimination reactions. savemyexams.com

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Reactivity Trend |

|---|---|---|

| Aromatic C-F | ~520-540 | Low |

| Aliphatic C-Cl | ~346 | High |

Mechanistic Studies of Aromatic C-F Bond Reactivity

The reactivity of the C-F bond in fluoroaromatic compounds is a significant area of chemical research due to the prevalence of fluorine in pharmaceuticals and agrochemicals. rsc.orgrsc.org Activation of this strong bond typically requires specific conditions, such as the presence of strong electron-withdrawing groups or mediation by metal catalysts.

The Nucleophilic Aromatic Substitution (SNAr) mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.com For this pathway to be effective, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (such as -NO₂ or -SF₅) positioned ortho or para to the leaving group (in this case, fluorine). masterorganicchemistry.combeilstein-journals.orgnih.gov These groups are necessary to stabilize the negative charge of the intermediate.

In 1-(1-chlorobutan-2-yl)-3-fluorobenzene, the substituent on the ring is a sec-butyl group, which is generally considered electron-donating. This deactivates the ring towards nucleophilic attack, making the SNAr pathway for the C-F bond highly unfavorable under typical conditions. The rate-determining step in SNAr is the initial attack by the nucleophile; the high strength of the C-F bond is less of a barrier because its cleavage occurs in the fast, rearomatization step. masterorganicchemistry.com However, without proper activation, the initial step is energetically prohibitive.

For comparison, a compound like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes SNAr because the strongly electron-withdrawing nitro (-NO₂) and pentafluorosulfanyl (-SF₅) groups effectively stabilize the intermediate. beilstein-journals.orgnih.govnih.gov

Given the general inertness of the C-F bond, significant research has focused on metal-mediated activation pathways. mdpi.com These methods provide routes to functionalize fluoroaromatics that are not possible through traditional nucleophilic substitution. rsc.orgmdpi.com

Transition metals such as nickel, palladium, platinum, rhodium, and copper are commonly employed to cleave C-F bonds. mdpi.comresearchgate.net The mechanisms often involve:

Oxidative Addition: A low-valent metal center inserts into the C-F bond, forming an organometallic intermediate. This is a common pathway for metals like nickel and palladium. researchgate.net

Fluorine Elimination: Organometallic intermediates with fluorine substituents on carbon atoms can undergo β- or α-fluorine elimination, which proceeds under milder conditions than oxidative addition. nih.gov

Main group metals, including s-block, aluminum, gallium, and zinc complexes, have also been developed for C-F bond activation, often utilizing cooperative effects between different metals within a single complex. rsc.orgrsc.org These processes can functionalize fluoroarenes by cleaving the C-F bond and forming new C-C, C-H, or carbon-heteroatom bonds. rsc.orgmdpi.com

Mechanistic Studies of Aliphatic C-Cl Bond Reactivity

The aliphatic C-Cl bond at the secondary carbon of the butane (B89635) chain is the more reactive site for nucleophilic substitution in this compound. This secondary alkyl halide can react via two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.comsavemyexams.comyoutube.com The prevailing pathway is determined by factors such as the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. youtube.com

Sₙ1 Mechanism: This is a two-step, stepwise pathway. youtube.com

Formation of a Carbocation: The C-Cl bond breaks heterolytically, with the chlorine atom departing as a chloride ion (Cl⁻). This is the slow, rate-determining step and results in a secondary carbocation intermediate. youtube.com The stability of this carbocation is enhanced by resonance with the adjacent 3-fluorophenyl ring, making the Sₙ1 pathway plausible.

Nucleophilic Attack: A nucleophile attacks the planar carbocation. This step is fast. Since the nucleophile can attack from either face of the carbocation, the reaction typically leads to a racemic or nearly racemic mixture of products if the carbon center is chiral. youtube.com

Sₙ1 reactions are favored by polar protic solvents (e.g., water, methanol), which can solvate both the leaving group and the carbocation intermediate, and by weak nucleophiles. youtube.comyoutube.com

Sₙ2 Mechanism: This is a single-step, concerted reaction. utexas.edupearson.com The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). centre.edu Bond formation between the nucleophile and carbon occurs simultaneously with the breaking of the C-Cl bond. masterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the carbon center. utexas.edu

Sₙ2 reactions are favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). youtube.compearson.com The rate of an Sₙ2 reaction is sensitive to steric hindrance; as a secondary halide, this compound is more sterically hindered than a primary halide but less so than a tertiary one, making the Sₙ2 pathway competitive under the right conditions. savemyexams.com

| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism |

|---|---|---|

| Substrate | Secondary (stabilized carbocation) | Secondary (accessible to nucleophile) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Beyond ionic pathways, the C-Cl bond can undergo homolytic cleavage to initiate free-radical reactions. chemistrysteps.com This process, known as homolysis, requires an input of energy, typically in the form of heat or ultraviolet (UV) light, to break the C-Cl bond and form two radical species. utexas.eduyoutube.com

The mechanism proceeds through three stages: upenn.edu

Initiation: The C-Cl bond breaks, with each atom retaining one of the bonding electrons, to generate a secondary alkyl radical and a chlorine radical. The C-Cl bond dissociation energy (around 85 kcal/mol) is lower than that of C-H or C-C bonds, making it a likely site for initial cleavage. utexas.eduresearchgate.net R-Cl + energy → R• + Cl•

Propagation: The generated radicals react with other molecules to form new products and regenerate radicals, continuing the chain reaction. For example, the alkyl radical could react with a chlorine source to form a dichlorinated product, or abstract a hydrogen from another molecule. upenn.eduupenn.edu

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain reaction. upenn.edu

The secondary radical formed from this compound would be stabilized by resonance with the phenyl ring, similar to a benzylic radical, making its formation a viable pathway under free-radical conditions. youtube.com

Photoinduced and Transition Metal-Catalyzed C-Cl Bond Activation

Activation of the relatively inert C-Cl bond in this compound can be achieved through photoinduced processes or with the aid of transition metal catalysts. rsc.org These methods offer alternatives to traditional thermal activation and can provide unique reactivity and selectivity.

Photoinduced Activation:

Visible-light-induced photoredox catalysis is a powerful tool for the activation of alkyl chlorides. bohrium.com In a hypothetical scenario involving this compound, a photocatalyst (PC) absorbs light and enters an excited state (PC*). This excited state can then interact with the alkyl chloride via single electron transfer (SET). Depending on the relative redox potentials, this can proceed via two pathways:

Reductive Quenching: The excited photocatalyst can be quenched by a sacrificial electron donor, generating a potent reductant that can then reduce the C-Cl bond of this compound. This process would lead to the formation of a secondary alkyl radical.

Oxidative Quenching: The excited photocatalyst can directly accept an electron from a suitable donor, becoming a strong oxidant capable of abstracting an electron from a species that can then activate the alkyl chloride.

Another photoinduced pathway is through direct energy transfer or the formation of an exciplex between the excited photocatalyst and the alkyl chloride, leading to homolytic cleavage of the C-Cl bond. The resulting secondary butyl-3-fluorophenyl radical can then engage in various downstream reactions.

Transition Metal-Catalyzed Activation:

A variety of transition metals, including nickel, palladium, copper, and titanium, are known to catalyze the activation of C-Cl bonds in alkyl chlorides. researchgate.net The general mechanism often involves an oxidative addition of the alkyl chloride to a low-valent metal center, forming an alkyl-metal intermediate. However, for secondary alkyl chlorides like this compound, this can be challenging and may be complicated by side reactions such as β-hydride elimination. nsf.gov

Recent advances have demonstrated the utility of first-row transition metals in facilitating radical-mediated C-C bond formation with secondary alkyl chlorides. nsf.gov For instance, a Ti(III) catalyst could mediate the homolytic cleavage of the C-Cl bond through a chlorine atom abstraction mechanism, generating the corresponding secondary alkyl radical. nsf.gov Similarly, copper-catalyzed systems, often in conjunction with light, have been shown to be effective for the cyanation of unactivated secondary alkyl chlorides at room temperature. nih.gov Ruthenium-based catalysts have also been employed for the C-H alkylation of arenes with secondary alkyl halides, proceeding through a mechanism that can avoid common side reactions. nih.gov

The choice of metal, ligand, and reaction conditions can significantly influence the reaction pathway and the nature of the products formed from this compound.

Intramolecular Processes and Rearrangements

Once the C-Cl bond is activated, either heterolytically to form a carbocation or homolytically to form a radical, a variety of intramolecular processes can occur. These processes are influenced by the conformational flexibility of the butane side chain and the electronic nature of the 3-fluorophenyl group.

Conformational Dynamics of the Butane Side Chain

The butane side chain of this compound possesses significant conformational freedom due to rotation around the C-C single bonds. The relative orientation of the 3-fluorophenyl group and the chlorine atom is determined by the dihedral angles along the C1-C2 and C2-C3 bonds of the butane chain.

The stability of the different conformers is influenced by steric and torsional strain. libretexts.orgchemistrysteps.com Newman projections can be used to visualize the different staggered and eclipsed conformations. Gauche interactions between the bulky 3-fluorophenyl group and the methyl group, as well as between the chlorine atom and the ethyl group, will destabilize certain conformations. The most stable conformers will likely have the larger groups in anti-periplanar arrangements to minimize steric hindrance.

The conformational equilibrium can impact the reactivity of the molecule. For instance, the accessibility of the C-Cl bond for attack by a catalyst or the feasibility of certain intramolecular reactions, such as cyclization, will depend on the population of specific conformers. The barrier to rotation around the C-C bonds is generally low, allowing for rapid interconversion between conformers at ambient temperatures. tandfonline.com

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Key Interactions | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti | 180° | Staggered, minimal steric strain | 0 |

| Gauche | 60° | Staggered, some steric strain | 0.9 |

| Eclipsed (H, CH3) | 120° | Eclipsed, moderate torsional and steric strain | 3.6 |

| Totally Eclipsed (CH3, CH3) | 0° | Eclipsed, high torsional and steric strain | > 5.0 |

Note: This table provides illustrative energy values for the parent n-butane molecule to demonstrate conformational energy differences. The actual values for this compound would be influenced by the substituents.

Isomerization Pathways Involving Halogen Migration

Following the formation of a reactive intermediate, such as a carbocation at the C2 position, isomerization through halogen migration is a possibility. wikipedia.org A 1,2-hydride shift from C1 to C2 would result in a primary carbocation, which is energetically unfavorable. However, if a carbocation were to form at C1, a 1,2-hydride shift from C2 would lead to a more stable secondary benzylic-type carbocation, though the initial formation of a primary carbocation is unlikely.

More plausible are radical-mediated or transition-metal-catalyzed halogen migrations. For instance, 1,2-halogen migrations have been observed in certain systems, often proceeding through a halirenium intermediate. nih.gov In the context of this compound, a transition metal could facilitate a 1,3-halogen migration, moving the chlorine from C1 of the side chain to the aromatic ring, though this is less common for chlorine compared to bromine or iodine. nih.govnih.govacs.orghobywedler.com Such a process would likely require specific catalytic systems designed to promote this type of rearrangement.

Cyclization or Rearrangement Products Derived from the Compound

The formation of a carbocation at the C2 position of the butane chain opens up the possibility of intramolecular electrophilic aromatic substitution, leading to cyclized products. The 3-fluorophenyl group is moderately deactivated towards electrophilic attack, and the fluorine atom is an ortho-, para-director. Therefore, the secondary carbocation could attack the aromatic ring at the positions ortho or para to the fluorine atom.

Attack at C2' of the ring: This would lead to the formation of a six-membered ring, resulting in a substituted tetralin derivative.

Attack at C6' of the ring: This would also yield a substituted tetralin.

Attack at C4' of the ring: This is sterically more challenging and would result in a spirocyclic intermediate which is less likely to be stable.

These cyclization reactions would compete with other potential pathways for the carbocation, such as reaction with a nucleophile or elimination to form an alkene. masterorganicchemistry.com The viability of these cyclization pathways would depend on the reaction conditions, particularly the presence of a Lewis or Brønsted acid to promote carbocation formation and the absence of strong external nucleophiles.

Influence of Reaction Conditions on Selectivity and Kinetics

The outcome of reactions involving this compound is highly dependent on the reaction conditions. The choice of solvent, temperature, and catalyst can steer the reaction towards a specific pathway, such as substitution, elimination, or rearrangement.

Catalytic Effects on Reaction Pathways of this compound

The reaction pathways of this compound, a secondary alkyl halide, are significantly influenced by the presence of catalysts. Catalysts can alter the reaction mechanism, enhance reaction rates, and improve the selectivity for a desired product, be it through substitution or elimination pathways. The primary catalytic influences on this compound involve Lewis acids, phase-transfer catalysts, and transition metals, each directing the reaction towards different outcomes.

Lewis Acid Catalysis:

Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), play a crucial role in promoting reactions that proceed through a carbocation intermediate. mt.commt.com In the case of this compound, a Lewis acid can coordinate with the chlorine atom, weakening the carbon-chlorine bond and facilitating its departure to form a secondary carbocation. masterorganicchemistry.com This carbocation can then undergo several reactions, most notably Friedel-Crafts alkylation if another aromatic ring is present. mt.commt.com The carbocation can also undergo rearrangement to a more stable carbocation, if possible, before reacting. The general mechanism involves the formation of an electrophile that can then attack an aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.com

The effectiveness of the Lewis acid catalyst can be influenced by its strength and the reaction solvent. Stronger Lewis acids will more effectively generate the carbocation, leading to faster reaction rates.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants that are in different, immiscible phases, such as an aqueous phase and an organic phase. ijirset.com For reactions involving this compound, which is an organic substrate, and an ionic nucleophile soluble in water, a phase-transfer catalyst is essential. ijirset.com Typically, quaternary ammonium (B1175870) salts (Q⁺X⁻) are used as phase-transfer catalysts. crdeepjournal.org

The catalyst transports the nucleophile from the aqueous phase to the organic phase, where it can react with the alkyl halide. princeton.edu This methodology is particularly effective for promoting Sₙ2 reactions, which can lead to the formation of a variety of substitution products. crdeepjournal.org The use of PTC can lead to faster reactions, higher yields, and fewer byproducts compared to uncatalyzed two-phase systems. ijirset.com

Interactive Data Table: Effect of Catalysts on Nucleophilic Substitution

| Catalyst Type | Typical Catalyst | Predominant Mechanism | Potential Product(s) |

| Lewis Acid | AlCl₃, FeCl₃ | Sₙ1-like, Friedel-Crafts | Alkylated Aromatic Compounds |

| Phase-Transfer | (n-Bu)₄N⁺Br⁻ | Sₙ2 | Substitution Products (e.g., ethers, nitriles) |

| Transition Metal | Nickel or Palladium complexes | Radical-based | Cross-coupled Products |

Transition Metal Catalysis:

In recent years, transition-metal catalysis has emerged as a significant alternative to traditional Sₙ1 and Sₙ2 pathways for nucleophilic substitution of alkyl halides. acs.orgnih.gov Catalysts based on metals like nickel and palladium can facilitate cross-coupling reactions, even with less reactive secondary alkyl halides. nih.gov These reactions often proceed through radical intermediates, offering different selectivity compared to ionic pathways. acs.org For this compound, a chiral nickel catalyst could potentially be used to achieve enantioconvergent substitution reactions. nih.gov This approach allows for the formation of carbon-carbon and carbon-heteroatom bonds under milder conditions than traditional methods. nih.gov

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(1-Chlorobutan-2-yl)-3-fluorobenzene, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for both the aliphatic and aromatic protons, with chemical shifts influenced by the electronegativity of the chlorine and fluorine atoms and the anisotropic effects of the benzene (B151609) ring.

Aliphatic Protons: The chlorobutanyl side chain contains a chiral center at the second carbon (C2), which would render the adjacent methylene protons (C1) diastereotopic, meaning they are chemically non-equivalent and would appear as separate signals.

CH₂Cl (C1): The two protons on the carbon bearing the chlorine atom are expected to resonate as a multiplet, likely a pair of doublets of doublets, due to geminal coupling to each other and vicinal coupling to the proton on the chiral center (C2). Their chemical shift would be in the range of 3.5-3.8 ppm, shifted downfield due to the deshielding effect of the adjacent chlorine atom.

CH (C2): The single proton on the chiral carbon, which is also benzylic, would likely appear as a multiplet in the region of 2.8-3.2 ppm. Its multiplicity would be complex, arising from coupling to the two diastereotopic protons on C1 and the two methylene protons on C3.

CH₂ (C3): The methylene protons of the ethyl group would be expected to resonate as a multiplet around 1.6-1.9 ppm, coupled to the protons on C2 and the terminal methyl group (C4).

CH₃ (C4): The terminal methyl protons would appear as a triplet at approximately 0.9-1.2 ppm, due to coupling with the adjacent methylene protons (C3).

Aromatic Protons: The 3-fluorophenyl group will display a characteristic splitting pattern for a meta-substituted benzene ring, further influenced by the fluorine atom.

The aromatic region (typically 6.8-7.4 ppm) would show four distinct multiplets, one for each of the aromatic protons. The proton ortho to the fluorine atom would likely be the most deshielded, while the proton ortho to the alkyl group would be the most shielded. The complex splitting pattern would arise from ortho, meta, and para H-H couplings, as well as H-F couplings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.4 | Multiplets |

| CH₂Cl | 3.5 - 3.8 | Multiplet (pair of doublets of doublets) |

| CH-Ar | 2.8 - 3.2 | Multiplet |

| CH₂ | 1.6 - 1.9 | Multiplet |

| CH₃ | 0.9 - 1.2 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule. Due to the lack of symmetry, each of the ten carbon atoms is expected to be chemically unique, resulting in ten distinct signals.

Aromatic Carbons: Six signals are expected in the aromatic region (approximately 110-165 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond C-F coupling and will be the most downfield-shifted among the aromatic carbons (around 160-165 ppm). The other aromatic carbons will also exhibit smaller C-F couplings.

Aliphatic Carbons: Four signals are anticipated for the chlorobutanyl side chain. The carbon bearing the chlorine atom (C1) would be significantly deshielded, resonating in the range of 45-55 ppm. The benzylic carbon (C2) would appear around 40-50 ppm. The remaining methylene (C3) and methyl (C4) carbons would be found further upfield, at approximately 25-35 ppm and 10-15 ppm, respectively.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-F (Aromatic) | 160 - 165 (doublet) |

| C-Cl (Aliphatic) | 45 - 55 |

| C-Ar (Aliphatic) | 40 - 50 |

| CH₂ (Aliphatic) | 25 - 35 |

| CH₃ (Aliphatic) | 10 - 15 |

| Other Aromatic Carbons | 110 - 145 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Aromatic Fluorine Environments

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. rsc.org For this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal would be influenced by the electronic effects of the meta-substituted chlorobutanyl group. This signal would appear as a multiplet due to coupling with the ortho and meta protons on the benzene ring.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the detailed connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the aliphatic chain (e.g., correlations between CH₃ and CH₂, CH₂ and the benzylic CH) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connection between the aliphatic side chain and the aromatic ring, for example, by observing a correlation between the benzylic proton (on C2) and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This would be particularly useful for determining the preferred conformation of the chlorobutanyl side chain relative to the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes.

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ would be characteristic of the aromatic C-H bonds.

Aliphatic C-H stretching: Strong absorptions between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl and methylene groups in the chlorobutanyl chain.

C=C stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band, characteristic of the C-F bond, would be expected in the range of 1100-1300 cm⁻¹.

C-Cl stretching: The C-Cl stretching vibration would give rise to a strong band in the lower frequency region, typically between 600 and 800 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak would also be observed, corresponding to the ³⁷Cl isotope.

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several characteristic pathways.

Loss of a chlorine radical (•Cl): This would result in a significant fragment ion.

Benzylic cleavage: Cleavage of the bond between C2 and C3 of the butane (B89635) chain would be a favorable process, leading to a resonance-stabilized benzylic carbocation.

Loss of a propyl radical: Cleavage of the C1-C2 bond would also be possible.

Fragments characteristic of the fluorophenyl group: Ions corresponding to the fluorophenyl moiety would also be expected.

The precise masses of the fragment ions, determined by high-resolution mass spectrometry (HRMS), would be used to confirm their elemental composition, further corroborating the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound, with the chemical formula C₁₀H₁₂ClF, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The expected isotopic pattern for the molecular ion [M]⁺˙ is a key feature in its mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two prominent peaks for the molecular ion, separated by two m/z units. The peak corresponding to the molecule containing ³⁵Cl will be more intense than the one with ³⁷Cl.

Table 1: Theoretical Exact Mass and Isotopic Distribution for the Molecular Ion of this compound (C₁₀H₁₂ClF)

| Isotope Composition | Theoretical m/z | Relative Abundance (%) |

| C₁₀H₁₂³⁵ClF | 186.0608 | 100 |

| C₁₀H₁₂³⁷ClF | 188.0579 | 32.5 |

This table presents the calculated exact masses and expected relative abundances of the primary isotopic peaks for the molecular ion of this compound.

Elucidation of Fragmentation Pathways via Tandem Mass Spectrometry

Upon ionization, the molecular ion of this compound is expected to undergo several characteristic fragmentation reactions. These include the loss of the chlorine atom, cleavage of the butyl side chain, and rearrangements.

Key Predicted Fragmentation Pathways:

Loss of a Chlorine Radical: A common fragmentation for chlorinated compounds is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl). This would produce a carbocation with an m/z corresponding to [M-Cl]⁺.

Benzylic Cleavage: Cleavage of the C-C bond adjacent to the aromatic ring is a favorable process, leading to the formation of a stable benzylic carbocation. For the title compound, this could result in the formation of a fluorophenylpropyl cation.

Loss of HCl: The elimination of a molecule of hydrogen chloride (HCl) is another possible fragmentation pathway, particularly through rearrangement processes.

Cleavage of the Butyl Chain: The aliphatic side chain can undergo fragmentation at various points, leading to the formation of smaller alkyl fragments.

Table 2: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment m/z |

| 186.0608 | [C₁₀H₁₂F]⁺ | •Cl | 151.0919 |

| 186.0608 | [C₉H₁₀F]⁺ | •CH₂Cl | 137.0766 |

| 186.0608 | [C₇H₆F]⁺ | •C₃H₆Cl | 110.0453 |

| 186.0608 | [C₆H₄F]⁺ | •C₄H₈Cl | 95.0348 |

This table outlines the plausible fragmentation pathways and the corresponding predicted m/z values for the major fragment ions of this compound based on established fragmentation principles.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the absolute stereochemistry of chiral molecules and provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The molecule this compound contains a stereocenter at the second carbon of the butane chain, meaning it can exist as a pair of enantiomers (R and S). To date, there are no published reports of the X-ray crystallographic analysis of this compound or any of its crystalline derivatives. Consequently, its absolute stereochemistry has not been experimentally determined by this method, and its solid-state structure remains uncharacterized. The synthesis and crystallization of a suitable derivative would be a necessary first step to enable such an analysis.

Computational and Theoretical Studies of 1 1 Chlorobutan 2 Yl 3 Fluorobenzene

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental in understanding the three-dimensional structure and electronic properties of molecules. However, specific studies applying these methods to 1-(1-Chlorobutan-2-yl)-3-fluorobenzene have not been identified.

Density Functional Theory (DFT) Calculations for Ground State Optimization

Ab Initio Methods for High-Level Energetic and Electronic Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide high-accuracy energetic and electronic information. No specific high-level ab initio calculations for this compound have been found in the public domain. Therefore, characteristics such as its precise electronic energy, dipole moment, and molecular orbital energies, as determined by these methods, remain uncharacterized in the scientific literature.

Conformational Analysis and Energy Minima Identification

Due to the presence of a chiral center and rotatable single bonds in the butyl chain, this compound is expected to have multiple conformers. A thorough conformational analysis would be necessary to identify the various low-energy structures (energy minima). However, a dedicated study on the conformational landscape of this molecule, identifying the relative energies and populations of its conformers, is not available.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of chemical compounds. For this compound, specific theoretical predictions of its key spectroscopic parameters are absent from the literature.

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical predictions of ¹H and ¹³C NMR chemical shifts can be instrumental in assigning experimental spectra. There are no available studies that report the computationally predicted NMR chemical shifts for this compound. As a result, a comparison with experimental data for validation purposes is not possible.

Theoretical Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical calculations of vibrational frequencies are used to interpret and assign peaks in infrared (IR) and Raman spectra. A search for such theoretical data for this compound did not yield any results. Therefore, a detailed assignment of its vibrational modes based on computational calculations is not currently available.

Simulation of UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT), a common quantum computational method for simulating UV-Vis spectra. Such simulations predict the absorption maxima (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. For aromatic compounds like this, the primary electronic transitions in the UV-Vis region are typically π → π* transitions within the benzene (B151609) ring.

It is anticipated that the UV-Vis spectrum, simulated in a solvent like ethanol (B145695) or cyclohexane, would exhibit two main absorption bands characteristic of substituted benzenes. The presence of the halogen and alkyl substituents would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene. The primary transitions would likely involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are predominantly composed of p-orbitals from the aromatic ring.

A hypothetical data table summarizing the results of a TD-DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) is presented below.

Table 1: Simulated UV-Vis Absorption Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 215 | 0.085 | HOMO-1 → LUMO | π → π |

| 268 | 0.021 | HOMO → LUMO | π → π |

Analysis of Electronic Properties and Reactivity Indices

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors

| Parameter | Formula | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | - | -6.85 |

| ELUMO | - | -0.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.90 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 0.95 |

| Chemical Hardness (η) | (I - A) / 2 | 2.95 |

| Chemical Softness (S) | 1 / (2η) | 0.17 |

| Electronegativity (χ) | (I + A) / 2 | 3.90 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.58 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the highly electronegative fluorine and chlorine atoms, reflecting the high electron density of their lone pairs. These sites would be the primary targets for electrophiles. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the benzene ring and the alkyl chain, indicating these are the probable sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including intramolecular charge transfer (ICT), hyperconjugation, and hybridization. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these delocalization effects.

In this compound, key NBO interactions would include:

Hyperconjugation: Delocalization of electrons from the C-C and C-H sigma bonds (σ) of the chlorobutyl group into the antibonding pi orbitals (π*) of the benzene ring.

Lone Pair Delocalization: Interactions between the lone pairs (n) of the fluorine and chlorine atoms and the π* orbitals of the ring. This interaction is central to the resonance effect of halogens.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) F | π(C3-C4) | 4.5 |

| LP (3) Cl | σ(C-Halkyl) | 2.1 |

| σ(Cring-Calkyl) | π(C2-C3) | 3.2 |

| π(C1-C2) | π(C3-C4) | 18.5 |

Evaluation of Inductive and Resonance Effects of Halogen Substituents

Halogen substituents on a benzene ring exert two competing electronic effects: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine withdraw electron density from the benzene ring through the sigma bond framework. This effect is deactivating, making the ring less reactive towards electrophilic substitution compared to benzene.

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density at the ortho and para positions.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, reaction intermediates, and calculate activation energy barriers. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For this compound, one could model various reactions, such as a nucleophilic substitution at the carbon bearing the chlorine atom or an electrophilic aromatic substitution on the ring. For instance, modeling the SN2 reaction with a nucleophile (e.g., OH⁻) would involve:

Locating Reactants and Products: Optimizing the geometries of the starting material and the final product.

Identifying the Transition State (TS): Searching for the saddle point on the potential energy surface that connects reactants and products. This structure represents the highest energy point along the reaction coordinate.

Calculating Activation Energy: The energy difference between the transition state and the reactants (ΔE‡) determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products.

Such a study would provide fundamental insights into the reactivity of the molecule and predict the most favorable reaction pathways.

Transition State Localization and Reaction Barrier Calculation

No specific data from computational studies on the localization of transition states or the calculation of reaction barriers for reactions involving this compound are available in the current body of scientific literature.

Exploration of Potential Energy Surfaces for Key Reactions

There are no published computational explorations of the potential energy surfaces for key reactions of this compound.

Solvent Effects in Computational Mechanistic Studies

While computational studies on other molecules have shown that solvent polarity can influence molecular parameters and reaction pathways, no such studies have been specifically conducted for this compound. researchgate.net

Chiral Recognition and Stereoisomer Discrimination Studies via Computational Approaches

There is no available research detailing the use of computational approaches for chiral recognition or stereoisomer discrimination of the enantiomers of this compound.

Derivatization and Advanced Functionalization Strategies of 1 1 Chlorobutan 2 Yl 3 Fluorobenzene

Selective Transformations of the Chlorinated Butane (B89635) Chain

The chlorinated butane chain offers a primary site for modification, allowing for the introduction of various functional groups and structural alterations.

The chlorine atom on the butane chain serves as a good leaving group in nucleophilic substitution reactions. This allows for its replacement with a variety of nucleophiles to introduce new functional groups. The reaction typically proceeds via an S(_N)2 mechanism, although S(_N)1 pathways can be competitive under certain conditions, given the secondary nature of the carbon center.

Common transformations include:

Azide (B81097) Substitution: Reaction with sodium azide (NaN(_3)) in a polar aprotic solvent such as dimethylformamide (DMF) yields 1-(1-azidobutan-2-yl)-3-fluorobenzene. The resulting azide can be further reduced to a primary amine.

Cyanide Substitution: Treatment with sodium cyanide (NaCN) can introduce a nitrile group, forming 4-(3-fluorophenyl)pentanenitrile. This extends the carbon chain by one and the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Hydroxylation: Reaction with hydroxide (B78521) sources, such as aqueous sodium hydroxide, can lead to the corresponding alcohol, 1-(3-fluorophenyl)butan-2-ol. However, elimination reactions may compete with substitution.